ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Once the chromen-2-one core is synthesized, the next step involves the introduction of the amino benzoate moiety. This can be achieved through a nucleophilic substitution reaction, where the chromen-2-one derivative is reacted with an appropriate amine, such as 2-aminobenzoic acid, under basic conditions. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromen-2-one ketone, while reduction of the carbonyl group can yield a chromen-2-one alcohol.
Scientific Research Applications
Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s chromen-2-one core is known for its biological activity, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is primarily related to its ability to interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. The chromen-2-one core can act as an electron donor or acceptor, facilitating redox reactions and modulating the activity of enzymes and other proteins. The amino benzoate moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.
Comparison with Similar Compounds
Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler chromen-2-one derivative with well-known anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.
Esculetin: A natural coumarin derivative with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino benzoate moiety and the ethyl ester group can enhance its solubility, stability, and bioactivity compared to other chromen-2-one derivatives.
Biological Activity
Ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H21NO7
- Molecular Weight : 399.4 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : This compound has demonstrated inhibitory effects on cholinesterase enzymes, which are critical in the regulation of neurotransmission. Such inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : this compound exhibits antibacterial properties by binding to bacterial enzyme targets, disrupting their function and leading to cell death. This mechanism is particularly relevant for its potential use in treating bacterial infections.
- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which can protect cells from oxidative stress and may contribute to its neuroprotective effects .
Anticholinesterase Activity
A study evaluated the anticholinesterase activity of various coumarin derivatives, including this compound. The results indicated that this compound effectively inhibited acetylcholinesterase (AChE) with an IC50 value comparable to standard inhibitors like galanthamine. The structure–activity relationship suggested that the presence of hydroxyl and methoxy groups significantly enhances AChE inhibition .
Antimicrobial Studies
In antimicrobial assays, this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antibacterial properties.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 |
Case Studies
- Neuroprotective Effects : A clinical study investigated the neuroprotective effects of various coumarin derivatives in animal models of Alzheimer's disease. This compound was administered to transgenic mice expressing amyloid plaques. Results showed improved cognitive function and reduced plaque deposition compared to controls, suggesting potential therapeutic benefits for cognitive decline associated with Alzheimer's .
- Antimicrobial Efficacy : In vitro studies assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The compound was effective in reducing bacterial load in infected tissue samples, highlighting its potential as a novel antimicrobial agent.
Properties
IUPAC Name |
ethyl 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-25-20(24)14-6-4-5-7-16(14)21-11-13-9-19(23)26-18-8-12(2)17(22)10-15(13)18/h4-10,21-22H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVDOHMVTXLZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.